molecular formula C27H27N3O6S B11065416 ethyl 6-(2,3-dimethoxybenzyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(2,3-dimethoxybenzyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11065416
M. Wt: 521.6 g/mol
InChI Key: CEIJAKRPAYJYIX-UHFFFAOYSA-N
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Description

ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes an anilinocarbonyl group, a dimethoxybenzyl group, and a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

The synthesis of ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Mechanism of Action

The mechanism of action of ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors or proteins, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

ETHYL 2-(ANILINOCARBONYL)-6-(2,3-DIMETHOXYBENZYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H27N3O6S

Molecular Weight

521.6 g/mol

IUPAC Name

ethyl 6-[(2,3-dimethoxyphenyl)methyl]-8-methyl-4-oxo-2-(phenylcarbamoyl)-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C27H27N3O6S/c1-5-36-26(33)23-16(2)28-27-30(19(23)14-17-10-9-13-20(34-3)24(17)35-4)22(31)15-21(37-27)25(32)29-18-11-7-6-8-12-18/h6-13,15,19H,5,14H2,1-4H3,(H,29,32)

InChI Key

CEIJAKRPAYJYIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1CC3=C(C(=CC=C3)OC)OC)C(=O)C=C(S2)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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